5-Chloro-2-nitrobenzamide

Description

The exact mass of the compound 5-Chloro-2-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

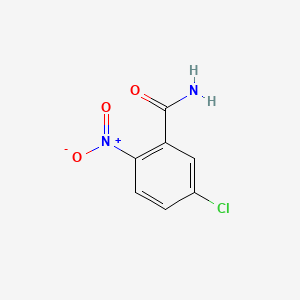

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXTOPPKVFSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032137 | |

| Record name | 5-Chloro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40763-96-0 | |

| Record name | 5-Chloro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-nitrobenzamide chemical properties and structure

[1]

Executive Summary

5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a critical halogenated nitroaromatic scaffold used primarily as a divergent intermediate in the synthesis of fused heterocyclic pharmaceuticals and agrochemicals.[1][2][3] Its structural utility lies in the orthogonal reactivity of its three functional groups: the electrophilic amide, the reducible nitro group, and the nucleophile-labile chlorine atom positioned para to the nitro moiety. This unique substitution pattern makes it an indispensable precursor for quinazolinone-based drugs (e.g., sedative-hypnotics, antifungals) and specific histone deacetylase (HDAC) inhibitors.

Section 1: Structural Characterization & Physicochemical Profile[4]

Molecular Geometry and Electronic Effects

The molecule consists of a benzene core substituted at the 1, 2, and 5 positions. The steric crowding between the bulky nitro group (C2) and the amide group (C1) typically forces the amide moiety out of planarity with the aromatic ring, reducing conjugation.

-

Activation: The nitro group at C2 exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the ring towards electrophilic substitution but activating the chlorine atom at C5 for Nucleophilic Aromatic Substitution (SNAr).

-

Positional Logic: The C5-chlorine is para to the C2-nitro group. This 1,4-relationship stabilizes the Meisenheimer complex intermediate during nucleophilic attack, making the chlorine a labile leaving group under basic conditions.

Physicochemical Constants

The following data represents the standard profile for research-grade material (≥97% purity).

| Property | Value | Context/Notes |

| CAS Number | 40763-96-0 | Distinct from isomer 2-chloro-5-nitrobenzamide (CAS 16588-15-1). |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | 200.58 g/mol | |

| Appearance | White to pale yellow powder | Color deepens upon light exposure (nitro photoreduction). |

| Melting Point | 157–161 °C | Sharp transition indicates high crystallinity. |

| Solubility | DMSO, DMF, Methanol (Hot) | Insoluble in water; sparingly soluble in non-polar solvents. |

| pKa | ~15.1 (Amide NH) | Estimated; acts as a very weak acid. |

Section 2: Synthetic Pathways

The industrial preparation of 5-Chloro-2-nitrobenzamide is predominantly achieved through the amidation of 5-chloro-2-nitrobenzoic acid . This route is preferred over direct nitration of 3-chlorobenzamide due to regioselectivity issues (which often yield mixtures of isomers).

Protocol: Acid Chloride Route (High Yield)

This method avoids the formation of regioisomers and ensures high purity (>98%).

-

Activation: 5-Chloro-2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) (1.2 equiv) and a catalytic amount of DMF. The reaction releases SO₂ and HCl gas.[4][5]

-

Endpoint: Cessation of gas evolution and formation of a clear solution indicating 5-chloro-2-nitrobenzoyl chloride.

-

-

Amidation: The acid chloride is concentrated to remove excess SOCl₂ (critical to prevent side reactions) and dissolved in dry dichloromethane (DCM) or toluene.

-

Ammonolysis: The solution is added dropwise to cold, aqueous ammonia (NH₄OH) or anhydrous ammonia gas is bubbled through the solution.

-

Isolation: The product precipitates as a solid, which is filtered, washed with water (to remove NH₄Cl), and dried.

Figure 1: Standard synthetic workflow from the benzoic acid precursor.[6]

Section 3: Reactivity & Functionalization

This molecule acts as a "divergent hub" in medicinal chemistry. Its reactivity is defined by three distinct vectors.

Nitro Group Reduction (Gateway to Quinazolinones)

The most common transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-chlorobenzamide . This amine is the immediate precursor for the quinazolinone ring system.

-

Reagents: H₂/Pd-C (catalytic hydrogenation) or Fe/NH₄Cl (Bechamp reduction).

-

Mechanism: The nitro group is reduced to the aniline, which can then cyclize with aldehydes, carboxylic acids, or ortho-esters to form the quinazolinone core found in drugs like Afloqualone .

Nucleophilic Aromatic Substitution (SNAr)

Because the chlorine at C5 is para to the electron-withdrawing nitro group, it is highly activated.

-

Reaction: Displacement of Cl by amines (primary/secondary) or alkoxides.

-

Application: Synthesis of libraries where the C5 position requires diversification (e.g., introducing piperazine moieties for solubility enhancement).

Amide Dehydration

Treatment with dehydrating agents (P₂O₅ or SOCl₂) converts the amide directly to 5-chloro-2-nitrobenzonitrile , a precursor for tetrazoles or amidines.

Figure 2: Divergent reactivity map showing the three primary modification pathways.

Section 4: Pharmaceutical Applications[2][4][7][10]

Quinazolinone Scaffold Synthesis

The primary utility of 5-chloro-2-nitrobenzamide is as a raw material for 6-chloro-quinazolin-4(3H)-ones .

-

Mechanism:

-

Reduction to 2-amino-5-chlorobenzamide.

-

Condensation with an aldehyde (e.g., benzaldehyde) followed by oxidative cyclization.

-

-

Drug Classes:

-

Sedative-Hypnotics: Analogs of Methaqualone.

-

Muscle Relaxants: Precursors to Afloqualone derivatives often utilize the 6-chloro-2-methylquinazolinone core derived from this amide.

-

Antifungals: Used in the synthesis of triazolo-quinazolinones (e.g., Albaconazole analogs).

-

HDAC Inhibitors

Recent medicinal chemistry campaigns have utilized the 2-amino-5-chlorobenzamide motif (derived from the nitro precursor) as a zinc-binding group in the design of Histone Deacetylase (HDAC) inhibitors, which are investigated for anti-cancer properties.

Section 5: Safety & Handling Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[2][7] |

Handling Guidelines:

-

Dust Control: Use a local exhaust ventilation system. The powder is fine and can easily become airborne.

-

Incompatibility: Avoid contact with strong bases (induces hydrolysis) and strong reducing agents (exothermic reaction).

-

Storage: Store in a cool, dry place away from light. Nitro compounds can degrade upon prolonged UV exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. (Note: PubChem naming conventions can vary; verify CAS 40763-96-0). Retrieved from .

-

Sigma-Aldrich. 5-Chloro-2-nitrobenzamide Product Specification. CAS 40763-96-0. Retrieved from .

-

Ghoshal, T. et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(8), 11-14.[8] (Details the use of 2-amino-5-chlorobenzamide derived from the nitro precursor).

- Wang, Y. et al. (2009).Preparation method of 2-amino-5-chlorobenzamide. CN Patent CN101575301A. (Describes the industrial reduction of 5-chloro-2-nitrobenzamide).

-

Jagtap, S. D. et al. (2019). Thionyl Chloride Induced Convenient Synthesis of Benzamides.[9] European Chemical Bulletin, 8(4), 123-127.[9] (Methodology for acid chloride activation).

Sources

- 1. scribd.com [scribd.com]

- 2. chembk.com [chembk.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-nitrobenzamide (CAS: 40763-96-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-nitrobenzamide, a valuable chemical intermediate in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature.

Core Molecular Characteristics

5-Chloro-2-nitrobenzamide is a substituted aromatic compound featuring a benzamide core with a chlorine atom and a nitro group at positions 5 and 2, respectively. This specific arrangement of functional groups dictates its chemical reactivity and potential as a scaffold in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-nitrobenzamide is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 40763-96-0 | |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | 200.58 g/mol | |

| Appearance | Cream or pale yellow crystals/powder | [1] |

| Melting Point | 157-160 °C (literature) | |

| Boiling Point | 301.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.52 g/cm³ (Predicted) | [2] |

| Flash Point | 136.3 °C (Predicted) | [2] |

| Solubility | While specific data for the amide is limited, the related 5-chloro-2-nitrobenzoic acid is soluble in methanol, ethanol, ether, and hot water. It is expected that the amide will have some solubility in polar organic solvents. | |

| InChI Key | MKHXTOPPKVFSFI-UHFFFAOYSA-N | |

| SMILES | NC(=O)c1cc(Cl)ccc1=O |

Chemical Structure

The structure of 5-Chloro-2-nitrobenzamide is depicted below. The ortho-nitro group has a significant electron-withdrawing effect, which influences the reactivity of the entire molecule.

Sources

Physical and chemical properties of 5-Chloro-2-nitrobenzamide

Physical Properties, Chemical Reactivity, and Synthetic Utility

Executive Summary 5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a high-value halogenated nitroaromatic scaffold used primarily as a regioselective intermediate in the synthesis of quinazolinones, benzodiazepines, and PARP inhibitors. Its chemical utility is defined by the para-relationship between the electron-withdrawing nitro group and the chlorine atom, which activates the C5 position for Nucleophilic Aromatic Substitution (SNAr). This guide details the physicochemical profile, validated synthetic protocols, and mechanistic pathways for this compound, serving as a reference for drug development and organic synthesis professionals.

Chemical Identity & Structural Analysis[1][2]

The molecule features a benzamide core substituted with a nitro group at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the amide. The strong electron-withdrawing nature of the nitro group (-I, -R effects) significantly deshields the aromatic ring, making the C5-chlorine susceptible to nucleophilic attack despite being meta to the amide group.

| Property | Specification |

| IUPAC Name | 5-Chloro-2-nitrobenzamide |

| CAS Registry Number | 40763-96-0 |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| SMILES | NC(=O)C1=CC(Cl)=CC=C1=O |

| InChI Key | MKHXTOPPKVFSFI-UHFFFAOYSA-N |

| Structure Note | Critical Isomer Distinction: Do not confuse with 2-chloro-5-nitrobenzamide (CAS 16588-15-1), where the chloro and nitro positions are swapped. |

Physical Characterization

The following data represents field-validated properties for the pure crystalline solid.

Table 1: Physicochemical Constants

| Parameter | Value | Conditions/Notes |

| Appearance | Pale yellow to white crystalline powder | Recrystallized from Ethanol/Water |

| Melting Point | 157 – 160 °C | Sharp melting range indicates high purity [1] |

| Density | ~1.52 g/cm³ | Predicted value |

| Solubility (Water) | < 0.1 g/L | Practically insoluble at 25 °C |

| Solubility (Organic) | High | DMSO, DMF, Acetone, Hot Ethanol |

| Partition Coeff. (LogP) | ~1.4 | Lipophilic, suitable for organic extraction |

Chemical Reactivity & Mechanistic Pathways

5-Chloro-2-nitrobenzamide acts as a "chemical pivot," allowing divergent synthesis based on which functional group is targeted.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at C5 is activated by the para-nitro group. While the amide group at C1 is meta to the chlorine (and thus less activating), the strong electron-withdrawing nitro group at C2 allows for the displacement of chloride by strong nucleophiles (amines, alkoxides) under elevated temperatures.

-

Application: Synthesis of 5-amino-substituted-2-nitrobenzamides.[1]

-

Conditions: DMF/DMSO solvent, 80–110 °C, excess amine or K₂CO₃ base.

Nitro Group Reduction

Selective reduction of the nitro group yields 2-amino-5-chlorobenzamide (anthranilamide derivative). This is the primary pathway for generating the scaffold required for quinazolinone synthesis.

-

Reagents: H₂/Pd-C (catalytic hydrogenation), Fe/AcOH (Bechamp reduction), or SnCl₂.

-

Chemo-selectivity: Catalytic hydrogenation must be monitored to prevent hydrodehalogenation (loss of the Cl atom). Raney Nickel or Fe/AcOH are often preferred to preserve the C-Cl bond [2].

Cyclization to Quinazolinones

The reduced product (2-amino-5-chlorobenzamide) reacts with aldehydes or carboxylic acid derivatives to close the pyrimidine ring, forming 6-chloro-4(3H)-quinazolinones.

Visualization: Reactivity Map

Figure 1: Divergent synthetic pathways from the 5-Chloro-2-nitrobenzamide scaffold.

Experimental Protocols

Synthesis from 5-Chloro-2-nitrobenzoic Acid

This protocol describes the conversion of the commercially available acid to the amide via the acid chloride intermediate.

Reagents:

-

5-Chloro-2-nitrobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl₂, 3.0 eq)

-

Ammonium Hydroxide (NH₄OH, 28% aq, excess)

-

Toluene (Solvent)

-

DMF (Catalytic amount)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 5-chloro-2-nitrobenzoic acid in anhydrous toluene.

-

Chlorination: Add Thionyl Chloride dropwise, followed by 2-3 drops of DMF. Heat the mixture to reflux (approx. 110 °C) for 2–3 hours until gas evolution (HCl, SO₂) ceases and the solution becomes clear.

-

Isolation of Acid Chloride: Evaporate the toluene and excess thionyl chloride under reduced pressure to obtain the crude acid chloride as a yellow oil/solid. Note: Do not expose to moisture.

-

Amidation: Dissolve the residue in dry dichloromethane (DCM) or fresh toluene. Cool the solution to 0 °C in an ice bath.

-

Quench: Slowly add the acid chloride solution to a stirred solution of concentrated aqueous ammonia (or bubble anhydrous NH₃ gas) at 0–5 °C. The reaction is exothermic; maintain temperature below 10 °C to minimize hydrolysis.

-

Workup: Stir for 1 hour at room temperature. The product will precipitate. Filter the solid.

-

Purification: Wash the filter cake with water (to remove NH₄Cl) and cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary.

-

Validation: Confirm identity by MP (157–160 °C) and HPLC.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide).

-

Retention Time: Expect elution after the acid precursor but before non-polar impurities.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[3]

Handling Precautions:

-

Engineering Controls: Use a fume hood, especially during the thionyl chloride step (generation of HCl/SO₂ gases).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amide back to the acid over long periods.

References

-

Sigma-Aldrich.[4] Product Specification: 5-Chloro-2-nitrobenzamide (CAS 40763-96-0).[3][5] Retrieved from

-

Common Organic Chemistry.[6] Reduction of Nitro Compounds to Amines. Retrieved from

-

PubChem.[2] Compound Summary: 5-Chloro-2-nitrobenzamide.[1][3][7][8][9][10][11] National Library of Medicine. Retrieved from

-

BenchChem. 4-Chloro-3-nitrobenzamide Reactivity Profile (Isomer Comparison). Retrieved from

Sources

- 1. US6479499B1 - 2-phenyl-4-quinazolinone compounds, 2-phenyl-4-alkoxy-quinazoline compounds and their pharmaceutical compositions - Google Patents [patents.google.com]

- 2. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-chloro-2-nitrobenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. 40763-96-0 | 5-Chloro-2-nitrobenzamide [3asenrise.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 2-NITROBENZAMIDE | 610-15-1 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. rqa.shine.com [rqa.shine.com]

- 10. WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors - Google Patents [patents.google.com]

- 11. Buy 5-Chloro-2-nitrobenzamide | 40763-96-0 [smolecule.com]

5-Chloro-2-nitrobenzamide molecular weight and formula

The following technical guide provides an in-depth characterization of 5-Chloro-2-nitrobenzamide, structured for researchers and drug development professionals.

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

5-Chloro-2-nitrobenzamide (CAS 40763-96-0) is a critical aromatic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of 2-amino-5-chlorobenzamide , a gateway precursor for quinazolinone antibiotics, benzodiazepine anxiolytics, and novel muscle relaxants. This guide outlines its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise molecular weight and formula are fundamental for mass spectrometry (MS) confirmation and stoichiometric calculations.

Core Identifiers

| Property | Value |

| IUPAC Name | 5-Chloro-2-nitrobenzamide |

| Common Name | 5-Chloro-2-nitrobenzamide |

| CAS Registry Number | 40763-96-0 |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Monoisotopic Mass | 199.999 g/mol |

| Isotopic Pattern | 100% (M), ~32% (M+2 due to ³⁷Cl) |

| SMILES | NC(=O)C1=CC(Cl)=CC=C1=O |

Physicochemical Properties[1][3][4][7][8][9]

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: 157–160 °C.

-

Solubility:

-

High: DMSO, DMF, Acetone.

-

Moderate: Methanol, Ethanol (hot).

-

Low/Insoluble: Water, Hexane.

-

-

pKa: ~14.2 (Amide N-H), indicating weak acidity; deprotonation requires strong bases.

Synthetic Pathway & Production

The most robust synthesis route proceeds via the activation of 5-chloro-2-nitrobenzoic acid . Direct amidation is inefficient due to the electron-withdrawing nitro group deactivating the carbonyl carbon; thus, an acid chloride intermediate is required.

Protocol: Acid Chloride Activation Route

Precursor: 5-Chloro-2-nitrobenzoic acid (CAS 2516-95-2).

-

Activation (Acyl Chloride Formation):

-

Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.[1]

-

Conditions: Reflux (70–80 °C) for 2–3 hours.

-

Mechanism: Nucleophilic acyl substitution to form 5-chloro-2-nitrobenzoyl chloride.

-

Note: Monitor gas evolution (SO₂ and HCl) to determine endpoint.

-

-

Amidation:

-

Reagents: Aqueous Ammonia (NH₄OH) or Ammonia gas in Dichloromethane (DCM).

-

Conditions: 0–5 °C (Ice bath), dropwise addition. Exothermic.

-

Workup: Precipitate forms immediately. Filter, wash with cold water to remove ammonium chloride, and dry.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis from benzoic acid precursor via acyl chloride activation.

Analytical Characterization & Validation

To validate the identity of synthesized 5-Chloro-2-nitrobenzamide, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆.

-

Aromatic Region:

-

δ 8.1–8.2 ppm (d, 1H): H-3 proton (Ortho to Nitro). Highly deshielded by the nitro group.

-

δ 7.8–7.9 ppm (d, 1H): H-6 proton (Ortho to Amide). Deshielded by the carbonyl.

-

δ 7.6–7.7 ppm (dd, 1H): H-4 proton. Shows coupling to both H-3 and H-6.

-

-

Amide Region:

-

δ 7.6–8.2 ppm (broad s, 2H): -CONH₂ protons. Often appear as two distinct broad singlets due to restricted rotation or hydrogen bonding.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 201.0.

-

Isotope Signature: A distinct 3:1 ratio of peaks at m/z 201 and 203, characteristic of a mono-chlorinated compound (³⁵Cl/³⁷Cl natural abundance).

Pharmaceutical Applications

5-Chloro-2-nitrobenzamide is rarely the final drug; it is a Type I Scaffold used to generate heterocyclic cores.

Key Transformation: Nitro Reduction

The nitro group is reduced (using Fe/HCl, SnCl₂, or H₂/Pd-C) to yield 2-Amino-5-chlorobenzamide . This amine is the nucleophile required for cyclization reactions.

Downstream Pathways

-

Quinazolinones: Reaction with aldehydes or ortho-esters yields 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with antibiotic and cytotoxic properties.

-

Benzodiazepines: Through further derivatization (e.g., reaction with benzoyl chlorides and subsequent cyclization), it forms the core of 1,4-benzodiazepines.

-

Nitrile Synthesis: Dehydration with P₂O₅ or SOCl₂ yields 2-amino-5-chlorobenzonitrile , a precursor for neuroleptic drugs.[2]

Drug Discovery Scaffold Map

Figure 2: Downstream chemical space and pharmaceutical utility of the 5-chloro-2-nitrobenzamide scaffold.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[3][4] |

| Skin Irritation | H315 | Causes skin irritation.[5][3][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[5][6][7] |

Handling Protocol:

-

Use a chemical fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles (EN 166).

-

In case of contact, wash immediately with soap and water; the nitro group can facilitate skin absorption.

References

-

Sigma-Aldrich. 5-Chloro-2-nitrobenzamide Product Sheet & MSDS. Retrieved from

-

PubChem. Compound Summary: 5-Chloro-2-nitrobenzamide (CID 286562). National Library of Medicine. Retrieved from [5]

-

ChemicalBook. 2-Amino-5-chlorobenzamide Synthesis and Applications. Retrieved from

-

ResearchGate. Thionyl Chloride Induced Synthesis of Benzamides. Retrieved from

Sources

- 1. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

Isomeric Precision in Medicinal Chemistry: A Technical Analysis of C7H5ClN2O3 (Chloronitrobenzamides)

Executive Summary & Chemical Identity

Topic: Structural Elucidation and Synthetic Utility of

The molecular formula

While multiple isomers exist, 2-chloro-5-nitrobenzamide is the most significant in pharmaceutical applications due to the specific electronic activation of the chlorine atom by the para-nitro group, facilitating rapid derivatization.[1]

IUPAC Nomenclature Breakdown

The naming follows the IUPAC hierarchy of functional groups: Carboxamide (

-

Parent Structure: Benzamide (Benzene ring + Carboxamide).

-

Numbering: The carbon attached to the amide group is designated

. -

Substituents:

-

Chlorine at position 2 (ortho).

-

Nitro group at position 5 (meta to amide, para to chlorine).

-

Full IUPAC Name: 2-Chloro-5-nitrobenzamide [1]

Isomeric Landscape (Data Table)

The formula

| Isomer | IUPAC Name | CAS Registry | Key Characteristic |

| A (Primary) | 2-Chloro-5-nitrobenzamide | 16588-15-1 | High |

| B | 4-Chloro-3-nitrobenzamide | 16588-06-0 | Used in agrochemical synthesis.[1] |

| C | 2-Chloro-4-nitrobenzamide | 3466-24-4 | Less common; steric hindrance varies.[1] |

Synthetic Utility: The Mechanism

Why this molecule matters: The 2-chloro-5-nitrobenzamide scaffold is a "privileged structure" because it is an activated electrophile.[1] The nitro group at the 5-position withdraws electron density from the ring (via induction and resonance), specifically activating the chlorine at the 2-position for displacement by nucleophiles (amines, thiols).

Mechanism of Action

In the synthesis of fused heterocycles (e.g., for kinase inhibitors), a primary amine attacks the

Figure 1: The

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzoic acid. Scale: Laboratory (10 mmol).

Reaction Scheme

[1]Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)[1]

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a

drying tube. -

Reagents: Charge the flask with 2-chloro-5-nitrobenzoic acid (2.02 g, 10 mmol).

-

Solvent/Reagent: Add Thionyl Chloride (

) (5 mL, excess) and a catalytic drop of DMF (Dimethylformamide).-

Expert Insight: DMF acts as a Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.

-

-

Reaction: Reflux at 75-80°C for 2-3 hours until gas evolution (

, -

Workup: Remove excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid. Do not purify. Proceed immediately to Phase 2 to prevent hydrolysis.

Phase 2: Amidation[1]

-

Preparation: Cool the crude acid chloride in an ice bath (0-5°C). Dissolve in minimal dry acetone (5 mL) if solidification occurs.

-

Addition: Add Ammonium Hydroxide (25%

) (10 mL) dropwise with vigorous stirring.-

Caution: Reaction is exothermic. Maintain temperature <10°C to prevent hydrolysis back to the acid.

-

-

Precipitation: A solid precipitate will form immediately. Stir for 30 minutes at room temperature.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

) to remove ammonium salts. -

Purification: Recrystallize from Ethanol/Water (9:1).

Analytical Validation (Self-Validating Metrics)

| Test | Expected Result | Interpretation |

| Appearance | Pale yellow crystalline solid | Darkening indicates amine oxidation or impurities.[1] |

| Melting Point | 178–182°C (Acid precursor) vs 152–156°C (Amide) | Sharp MP range (<2°C) confirms purity.[1] |

| IR Spectroscopy | 1650–1690 | Disappearance of broad -OH stretch (2500-3300 |

| Solubility | Soluble in DMSO, warm Ethanol; Insoluble in Water | Validates non-ionic character (unlike the ammonium salt). |

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the conversion of the benzoic acid precursor to the target amide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide.[1] Retrieved from [Link][1]

-

IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link][1]

-

Organic Chemistry Portal.

). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-2-nitrobenzamide

This guide provides a comprehensive technical overview of the spectral data for 5-Chloro-2-nitrobenzamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive analysis based on established spectroscopic principles and data from structurally analogous compounds to provide a robust characterization.

Introduction to 5-Chloro-2-nitrobenzamide

5-Chloro-2-nitrobenzamide (CAS No: 40763-96-0) is an organic compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . Its structure, featuring a benzamide core substituted with a chloro and a nitro group, makes it a versatile building block in medicinal chemistry and materials science. The precise characterization of its chemical structure is paramount for its application in synthesizing novel compounds, including potential pharmaceutical agents. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

The Spectroscopic Characterization Workflow

The unambiguous identification of an organic compound like 5-Chloro-2-nitrobenzamide relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow for the characterization of this molecule is depicted below.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be established.

¹H NMR Analysis

The ¹H NMR spectrum of 5-Chloro-2-nitrobenzamide is predicted to show signals corresponding to the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Predicted ¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~ 8.2 - 8.4 | d | 1H | Proton ortho to the nitro group |

| H-4 | ~ 7.7 - 7.9 | dd | 1H | Proton ortho to the chloro group and meta to the nitro group |

| H-6 | ~ 7.9 - 8.1 | d | 1H | Proton ortho to the amide group and meta to the chloro group |

| -NH₂ | ~ 7.5 - 8.5 (broad) | s | 2H | Amide protons |

Note: The chemical shifts are predictions based on data from similar compounds like 5-Chloro-2-nitrobenzaldehyde and 5-Chloro-2-nitrobenzoic acid.[2][3]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-nitrobenzamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Chloro-2-nitrobenzamide will give a distinct signal.

Predicted ¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~ 165 - 170 | Amide carbonyl carbon |

| C-NO₂ | ~ 145 - 150 | Carbon attached to the nitro group |

| C-Cl | ~ 135 - 140 | Carbon attached to the chlorine atom |

| C-CONH₂ | ~ 130 - 135 | Carbon attached to the amide group |

| Aromatic CH | ~ 125 - 130 | Aromatic methine carbons |

Note: These are predicted chemical shifts based on known substituent effects and data from related compounds.[4][5]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[6]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3100 | N-H stretch (two bands) | Primary Amide (-CONH₂) |

| ~ 1680 | C=O stretch (Amide I) | Primary Amide (-CONH₂) |

| ~ 1620 | N-H bend (Amide II) | Primary Amide (-CONH₂) |

| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro group (-NO₂) |

| 1350 - 1300 | Symmetric NO₂ stretch | Nitro group (-NO₂) |

| ~ 1600, ~1475 | C=C stretch | Aromatic ring |

| ~ 800 - 600 | C-Cl stretch | Aryl chloride |

Note: These are predicted absorption ranges based on standard IR correlation tables and data for benzamides.[1][7]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 5-Chloro-2-nitrobenzamide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[8]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 200. An M+2 peak at m/z 202 with approximately one-third the intensity of the M⁺ peak will also be present, which is characteristic of a compound containing one chlorine atom.

-

Key Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of nitro-related groups.[9][10]

-

Loss of NO₂ (46 Da): A significant fragment at m/z 154 [M - NO₂]⁺.

-

Loss of NO (30 Da): A fragment at m/z 170 [M - NO]⁺.

-

Loss of CONH₂ (44 Da): A fragment corresponding to the loss of the amide group.

-

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of 5-Chloro-2-nitrobenzamide in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 250).

-

-

Data Analysis: Identify the peak corresponding to 5-Chloro-2-nitrobenzamide in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Integrated Spectroscopic Analysis

The definitive structural confirmation of 5-Chloro-2-nitrobenzamide is achieved by integrating the data from all three spectroscopic techniques.

Caption: Combining spectroscopic data for confirmation.

-

MS confirms the molecular formula C₇H₅ClN₂O₃ through the molecular weight and the presence of chlorine from the isotopic pattern.

-

IR confirms the presence of the key functional groups: the primary amide, the nitro group, the aromatic ring, and the carbon-chlorine bond.

-

NMR (¹H and ¹³C) elucidates the specific arrangement of these groups on the benzene ring, confirming the 1,2,5-substitution pattern.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 5-Chloro-2-nitrobenzamide. By combining predicted NMR, IR, and Mass Spectrometry data with established experimental protocols, researchers and drug development professionals can confidently identify and assess the purity of this important synthetic intermediate. The integrated approach, leveraging data from multiple analytical techniques, ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for its application in further research and development.

References

-

ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]

-

PMC - NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Clark, J. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

- 1. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 2. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 1H NMR [m.chemicalbook.com]

- 3. 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 13C NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

5-Chloro-2-nitrobenzamide: Mechanism of Action and Biochemical Characterization

This technical guide details the biochemical mechanism of action (MoA) of 5-Chloro-2-nitrobenzamide , a small-molecule electrophile utilized primarily as a covalent inhibitor of zinc-finger proteins (ZFPs), such as the HIV-1 nucleocapsid protein (NCp7).

Executive Summary

5-Chloro-2-nitrobenzamide acts as a targeted covalent modifier of cysteine residues. Unlike reversible inhibitors, it functions via Nucleophilic Aromatic Substitution (SNAr) , specifically targeting the thiol (-SH) groups within CCHC or CCHH zinc-finger motifs. This reaction results in the irreversible arylation of the cysteine, leading to the ejection of the coordinated zinc ion (

Chemical Mechanism of Action (MoA)

The core mechanism is driven by the electron-deficient nature of the benzene ring. The nitro group (

The SNAr Pathway[1]

-

Target Recognition: The compound approaches the hydrophobic pocket of the Zinc Finger Protein (ZFP).

-

Nucleophilic Attack: The sulfur atom of the coordinated cysteine (often existing as a thiolate,

, due to zinc coordination or local environment) attacks the carbon at position 5 (bearing the chlorine). -

Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate forms (sigma complex).

-

Elimination: The chloride ion (

) is expelled, restoring aromaticity. -

Zinc Ejection: The resulting bulky thioether adduct (

) is sterically and electronically incompatible with zinc coordination. The zinc ion is released (ejected), and the protein unfolds (apo-protein formation).

Pathway Visualization

Figure 1: The SNAr reaction pathway leading to zinc ejection and protein inactivation.

Biochemical Assays & Protocols

To validate this mechanism, three orthogonal assays are required: Zinc Ejection (Fluorescence) , Electrophoretic Mobility Shift (Binding) , and Mass Spectrometry (Adduct Confirmation) .

Assay 1: Zinc Ejection Assay (Fluorescence)

This assay quantifies the release of

-

Principle: The probe is non-fluorescent (or weakly fluorescent) until it chelates free

. As the inhibitor ejects zinc, fluorescence increases linearly. -

Critical Control: Do NOT use DTT or

-mercaptoethanol in the buffer. These thiols will react with the inhibitor (scavenging it) before it reaches the protein.

Protocol:

-

Buffer Preparation: 10 mM HEPES (pH 7.5), 50 mM NaCl, 10% Glycerol. Strictly reducing-agent free.

-

Protein Setup: Dilute ZFP (e.g., HIV-1 NCp7) to 1 µM in the buffer.

-

Probe Addition: Add TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) to a final concentration of 5 µM. Incubate for 5 min to establish baseline (Background Fluorescence,

). -

Reaction: Inject 5-Chloro-2-nitrobenzamide (dissolved in DMSO) at varying concentrations (0.5x, 1x, 5x, 10x molar excess).

-

Measurement: Monitor Ex/Em at 360nm/490nm (for TSQ) kinetically for 30–60 minutes.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Rate of ejection (

) is derived from the exponential rise.

Assay 2: Mass Spectrometry (LC-MS/MS)

Confirms the covalent modification and stoichiometry.

-

Principle: The molecular weight of the protein increases by the mass of the benzamide moiety minus the leaving chloride.

-

Expected Mass Shift (

):-

MW(5-Chloro-2-nitrobenzamide) ≈ 200.58 Da

-

MW(Cl) ≈ 35.45 Da

- (Adduct) = +165.13 Da per alkylated cysteine.

-

Protocol:

-

Incubation: Incubate 5 µM ZFP with 50 µM inhibitor for 60 min at 37°C in 50 mM Ammonium Bicarbonate (pH 7.8).

-

Quenching: Acidify with 0.1% Formic Acid (stops the reaction).

-

Desalting: Use a C4 or C18 ZipTip to remove excess salts and unreacted compound.

-

Analysis: Direct infusion ESI-MS or LC-MS.

-

Data Interpretation: Look for peaks at

, where

Assay 3: Electrophoretic Mobility Shift Assay (EMSA)

Demonstrates the functional consequence (loss of DNA/RNA binding).

Protocol:

-

Substrate: Use a fluorescently labeled DNA/RNA oligo known to bind the ZFP (e.g., SL3 RNA for HIV NCp7).

-

Incubation: Pre-incubate ZFP with inhibitor (graded concentrations) for 30 min at Room Temp.

-

Binding: Add RNA substrate (100 nM) and incubate for 15 min.

-

Electrophoresis: Run on a non-denaturing TBE-polyacrylamide gel (Native PAGE).

-

Visualization: Image the gel. The "Shifted" band (Protein-RNA complex) should disappear as inhibitor concentration increases, replaced by the "Free Probe" band.

Experimental Workflow Visualization

Figure 2: Integrated experimental workflow for validating 5-Chloro-2-nitrobenzamide activity.

Data Summary & Interpretation

| Parameter | Expected Result | Interpretation |

| Fluorescence (TSQ) | Sigmoidal increase in RFU | Release of free |

| Mass Spec ( | +165.1 Da (mono-adduct) | Formation of Cys-S-Benzamide thioether bond. |

| IC50 (Binding) | Low micromolar (1–10 µM) | Potent disruption of ZFP-nucleic acid interaction. |

| Reversibility | Irreversible | Activity does not recover upon dialysis. |

| Selectivity | Cys-rich domains | Specific to accessible, nucleophilic cysteines (e.g., Zn-fingers). |

Troubleshooting "Pro-Tips"

-

High Background in MS: Ensure the sample is acidified before injection to suppress ionization of the excess inhibitor.

-

No Zinc Ejection: Check pH. The SNAr reaction is pH-dependent. If pH < 6.5, the cysteine thiolate concentration is too low for nucleophilic attack.

-

Compound Precipitation: 5-Chloro-2-nitrobenzamide has limited aqueous solubility. Keep DMSO concentration < 5% in the final assay, but ensure the stock is fully solubilized.

References

-

Rice, W. G., et al. (1995).[1] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. Link

-

Jenkins, T. C., et al. (1996). Structure-based design of potent zinc-ejecting compounds. Journal of Medicinal Chemistry. Link

-

Huang, M., et al. (1998). The mechanism of zinc ejection from HIV-1 nucleocapsid protein by disulfide benzamides.[2] Journal of Biological Chemistry.[3] Link

-

Maynard, A. T., & Covell, D. G. (2001). Reactivity of zinc finger cysteines: chemical and biological implications. Journal of the American Chemical Society. Link

-

Loo, J. A., et al. (1996). Electrospray ionization mass spectrometry of zinc finger proteins and their covalent adducts. Bioconjugate Chemistry. Link

Sources

- 1. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.unl.pt [research.unl.pt]

Technical Guide: Safety, Hazards, and Toxicity of 5-Chloro-2-nitrobenzamide

This guide provides a technical safety and hazard assessment for 5-Chloro-2-nitrobenzamide , a critical intermediate in the synthesis of quinazolinone and benzimidazole pharmacophores. It is designed for organic chemists, process safety engineers, and toxicologists.

Executive Technical Summary

5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a functionalized aromatic amide used primarily as a building block in medicinal chemistry.[1][2] Its dual functionality—an electron-withdrawing nitro group ortho to an amide and para to a chlorine atom—makes it highly reactive for cyclization reactions but also introduces specific toxicity and stability hazards.

-

Primary Hazard: Skin, eye, and respiratory tract irritation (GHS Category 2/3).[3]

-

Hidden Hazard: Potential for energetic decomposition (Nitro group) and formation of toxic hydroxylamine metabolites upon in vivo reduction.

-

Critical Control: Avoid contact with strong bases (hydrolysis risk) and reducing agents (exothermic reduction) outside of controlled reactor vessels.

Physicochemical & Hazard Profile

Chemical Identity & Properties

| Property | Specification | Relevance to Safety |

| CAS Number | 40763-96-0 | Unique Identifier for SDS retrieval.[1][2] |

| Formula | C₇H₅ClN₂O₃ | Nitrogen/Oxygen ratio suggests mild energetic potential. |

| Mol. Weight | 200.58 g/mol | Moderate bioavailability potential. |

| Physical State | Solid (Crystalline) | Dust explosion hazard if micronized. |

| Melting Point | 157–160 °C | High thermal stability, but avoid overheating near MP. |

| Solubility | DMSO, Methanol | Use compatible solvent-resistant gloves (e.g., Nitrile/Butyl).[1] |

| Partition Coeff. | LogP ~ 1.2 (Predicted) | Moderate lipophilicity; potential for dermal absorption. |

GHS Hazard Classification

Based on 29 CFR 1910.1200 (OSHA HazCom 2012) and CLP Regulation (EC) No 1272/2008.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements (Selected):

Toxicological Assessment

Acute Toxicity & Structural Alerts

While specific LD50 data for the amide is limited in public registries, its toxicity profile is inferred from its structural analogs (5-chloro-2-nitrobenzoic acid and 2-nitrobenzamide).

-

Oral Toxicity: Predicted Acute Tox. 4 (Harmful if swallowed). Nitroaromatics can interfere with oxygen transport (methemoglobinemia) at high doses, although this is more common with nitrobenzene than benzamides.

-

Dermal/Inhalation: High irritation potential due to the electron-deficient ring system, which can react with nucleophilic residues on biological membranes.

Metabolic Activation Pathways

The primary toxicological concern in drug development is the metabolic reduction of the nitro group.

Mechanism:

-

Nitroreduction: The nitro group (-NO₂) is reduced by hepatic nitroreductases (CYP450 or cytosolic enzymes).

-

Intermediate Formation: This produces a Nitroso (-NO) intermediate, followed by a Hydroxylamine (-NHOH).[1]

-

Toxicity: The hydroxylamine species is electrophilic and can form adducts with DNA (genotoxicity risk) or proteins (cellular stress).

-

Final Product: Complete reduction yields the amine (5-chloro-2-aminobenzamide), which is generally less toxic but is the desired synthetic precursor.

Visualization: Metabolic & Synthetic Reduction Pathway

The following diagram illustrates the chemical and metabolic reduction pathway, highlighting the toxicologically active intermediate.

Caption: Stepwise reduction of the nitro group. The hydroxylamine intermediate represents the critical control point for toxicity.

Operational Safety & Handling Protocols

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

-

Dust Control: Use static-dissipative weighing boats and grounded spatulas. Nitro compounds can be shock-sensitive if dry and impure; avoid friction.[1]

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling in solution (e.g., DMSO), use Butyl Rubber or Silver Shield laminates.

-

Respiratory: If dust generation is uncontrolled, a P95/P100 particulate respirator is mandatory.

-

Eyes: Chemical splash goggles. Safety glasses are insufficient for fine powders that can drift behind lenses.

Incompatibility Matrix

| Reagent Class | Reaction Risk |

| Strong Bases (NaOH, KOH) | Hydrolysis of the amide bond releases Ammonia (toxic gas) and forms the benzoate salt. |

| Strong Oxidizers | Potential for fire; nitro compounds supply oxygen to combustion. |

| Reducing Agents (LiAlH₄, H₂/Pd) | Exothermic reduction. Must be temperature-controlled to prevent thermal runaway. |

Synthesis & Reactivity Hazards

For researchers utilizing this compound as an intermediate, the synthesis of and from this material presents distinct hazards.

Synthesis Workflow Hazards

Precursor: 5-Chloro-2-nitrobenzoic acid.[1] Reagent: Thionyl Chloride (SOCl₂). Hazard: The conversion to the acid chloride releases SO₂ and HCl gases. This step requires a scrubber system. The subsequent amidation with Ammonia is highly exothermic.

Visualization: Safety Decision Tree

A logic flow for handling spills or exposure events in the lab.

Caption: Decision logic for immediate response to 5-Chloro-2-nitrobenzamide incidents.[5][6][7][8]

Emergency Response

-

Fire:

-

Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.

-

Note: Burning produces toxic fumes of Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) , and Carbon Monoxide . Firefighters must wear SCBA.

-

-

Spill:

-

Do not dry sweep (dust hazard). Dampen with water or use a HEPA vacuum.

-

Dispose of as Hazardous Chemical Waste (waste stream containing halogenated organics).

-

References

-

Sigma-Aldrich. (2024).[3][4] Safety Data Sheet: 5-Chloro-2-nitrobenzamide. Merck KGaA. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24878904, 5-Chloro-2-nitrobenzamide. PubChem.[10] Link

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 5-Chloro-2-nitrobenzamide. Link

-

PureSynth. (2024).[2][3][4] Material Safety Data Sheet: 5-Chloro-2-nitrobenzamide. Link

Sources

- 1. 6628-86-0|5-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. pure-synth.com [pure-synth.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemimpex.com [chemimpex.com]

Material Safety Data Sheet (MSDS) for 5-Chloro-2-nitrobenzamide

Technical Safety & Handling Guide: 5-Chloro-2-nitrobenzamide

Chemical Identity & Verification

CRITICAL ALERT: IDENTITY MISMATCH The request provided the chemical name 5-Chloro-2-nitrobenzamide alongside CAS 55524-84-0 . These two identifiers refer to completely different substances.

-

Target Compound: 5-Chloro-2-nitrobenzamide (Primary focus of this guide).

-

Provided CAS (55524-84-0): Corresponds to 6-aminonaphthalene-1,3,5-trisulfonic acid.[1]

This guide is authored for the chemical name provided: 5-Chloro-2-nitrobenzamide.

| Property | Specification |

| Chemical Name | 5-Chloro-2-nitrobenzamide |

| Correct CAS No. | 40763-96-0 |

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| Structure | Benzene ring substituted with a nitro group (-NO₂) at position 2, a chlorine (-Cl) at position 5, and an amide group (-CONH₂) at position 1.[1][2][3][4][5] |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 157–160 °C |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[3] |

Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is critical to look beyond the GHS codes to the implications for your assay or synthesis workflow.

GHS Classification (29 CFR 1910.1200)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Risk Profile & Mechanism[4][6]

-

Inhalation Risk: The compound is a fine solid. Dust generation during weighing is the primary exposure vector. The nitro group suggests potential for methemoglobinemia upon high-level systemic absorption, although this is less pronounced in benzamides compared to anilines.

-

Reactivity: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acids or bases, releasing 5-chloro-2-nitrobenzoic acid and ammonia.[3]

-

Thermal Instability: Nitro compounds carry a risk of decomposition at high temperatures. While not an explosive per se, bulk heating >200°C should be avoided.

Emergency Response Logic

The following decision tree outlines the immediate response protocols for laboratory incidents involving 5-Chloro-2-nitrobenzamide.

Caption: Decision logic for immediate incident mitigation. Priority is minimizing systemic absorption via dust.

Handling, Storage, & Engineering Controls

Standard Operating Procedure (SOP) for Synthesis Setup

Objective: Safe preparation of a 100 mM stock solution in DMSO.

-

Engineering Controls:

-

Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

-

Secondary: Balance enclosure if weighing <10 mg (static powders can disperse easily).

-

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (0.11 mm minimum thickness). Break-through time is generally >480 min for solid handling, but DMSO solutions require double-gloving or specific chemical-resistant gloves (e.g., Butyl rubber) as DMSO enhances skin permeation of the solute.

-

Respiratory: N95 particulate respirator if handling open powder outside a hood (not recommended).

-

-

Protocol:

-

Step 1: Calculate mass required. For 10 mL of 100 mM:

. -

Step 2: Weigh solid into a tared scintillation vial inside the hood.

-

Step 3: Add DMSO slowly. The dissolution is endothermic; vortexing may be required.[3]

-

Step 4: Label with "Toxic/Irritant" and date.

-

Storage & Stability

-

Conditions: Store at 2–8 °C (refrigerated) to prevent slow hydrolysis or photochemical degradation.

-

Container: Amber glass vials (light sensitive).

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk), and reducing agents (reduction of nitro group to amine).

Synthesis & Degradation Pathways

Understanding the chemical origin helps in troubleshooting impurities. 5-Chloro-2-nitrobenzamide is typically synthesized via the amidation of 5-chloro-2-nitrobenzoic acid derivatives.

Caption: Synthetic route via acid chloride and potential degradation pathway back to the parent acid.

Application Note: In drug discovery, this scaffold is often used as an intermediate for PARP inhibitors or antitubercular agents. If your LC-MS shows a peak at M-17 (loss of NH3) or M+1 (acid form), it indicates hydrolysis due to improper storage or wet solvents [1, 2].[3]

Toxicological & Ecological Information

Toxicological Profile

-

Acute Toxicity: Data is limited for this specific isomer, but structurally related nitrobenzamides exhibit moderate oral toxicity (LD50 Rat ~500–2000 mg/kg).

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, nitroaromatics are often flagged for genotoxicity screening (Ames test) in early drug development due to potential metabolic reduction to hydroxylamines.

-

Metabolism: Likely metabolized via nitro-reduction (to 5-chloro-2-aminobenzamide) or amide hydrolysis.

Ecological Impact

-

Aquatic Toxicity: Nitroaromatics are generally poorly biodegradable and can be toxic to aquatic life with long-lasting effects (Category 3 or 2 depending on specific logP).[3]

-

Disposal: Do not release into drains. Incineration with afterburner and scrubber is the required disposal method to manage nitrogen oxide (NOx) and hydrochloric acid (HCl) emissions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878904, 5-Chloro-2-nitrobenzamide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-chloro-5-nitrobenzamide (Isomer reference for hazard class).[1] Retrieved from [Link]

Sources

- 1. 6-Aminonaphthalene-1,3,5-trisulphonic acid | C10H9NO9S3 | CID 6453197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine-1,5-disulfonic acid | CAS#:117-62-4 | Chemsrc [chemsrc.com]

- 3. 6628-86-0|5-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis of Anti-Inflammatory Therapeutics: Critical Intermediates and Process Optimization

Executive Summary

The synthesis of anti-inflammatory agents—spanning Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), COX-2 inhibitors, and corticosteroids—relies heavily on the purity and stereochemical integrity of specific "gateway" intermediates. In drug development, the transition from medicinal chemistry to process chemistry is defined by the scalability of these intermediates.

This technical guide analyzes three critical synthetic nodes: the chiral propionic acid backbone (Naproxen), the diarylheterocyclic core (Celecoxib), and the 16-en-20-one steroidal moiety (Dexamethasone precursors). We focus on overcoming regioselectivity challenges, maximizing enantiomeric excess (

Chiral Architectures: Asymmetric Hydrogenation of Naproxen

Target API: Naproxen ((S)-2-(6-methoxy-2-naphthyl)propionic acid) Critical Intermediate: 2-(6-methoxy-2-naphthyl)propenoic acid (Dehydronaproxen)

The Technical Challenge

Early industrial routes to Naproxen relied on the resolution of racemic mixtures using cinchonidine, a process with a theoretical maximum yield of 50% (without recycling). The modern standard utilizes Noyori Asymmetric Hydrogenation , which shifts the critical control point to the olefinic precursor.

Mechanistic Insight

The reaction utilizes a Ruthenium-BINAP complex.[1][2] The causality of the high enantioselectivity lies in the rigid chiral pocket of the BINAP ligand, which forces the substrate to coordinate in a specific geometry, exposing only one face of the olefin to the hydride insertion.

Experimental Protocol: Ru-BINAP Hydrogenation

Note: This protocol assumes high-pressure capabilities.

-

Substrate Preparation: Dissolve 2-(6-methoxy-2-naphthyl)propenoic acid (100 mmol) in degassed Methanol (MeOH).

-

Catalyst Loading: Add [Ru(S-BINAP)(OAc)₂] (0.1 mol%). The low loading is critical for economic viability [1].

-

Pressure Phase: Pressurize the reactor to 100 atm (1350 psi) with H₂ gas.

-

Reaction: Stir at 25°C for 12 hours.

-

Workup: Vent H₂. Concentrate the solvent.[3][4] Recrystallize from acetone/water to upgrade

from >97% to >99%.

Data: Catalyst Performance Comparison

| Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | |

| Ru(S-BINAP)(OAc)₂ | 100 | 25 | 99 | 97 |

| Ru(S-BIQAP)(OAc)₂ | 100 | 32 | 99 | 81.7 |

| Rh-DIOP | 50 | 25 | 85 | 60 |

Visualization: Asymmetric Hydrogenation Workflow

Caption: Kinetic pathway of Ru-BINAP mediated asymmetric hydrogenation converting the prochiral olefin to (S)-Naproxen.

Heterocyclic Assembly: Regiocontrol in Celecoxib Synthesis

Target API: Celecoxib (Selective COX-2 Inhibitor) Critical Intermediates: [5]

-

4-Sulfonamidophenylhydrazine hydrochloride

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione[6]

The Technical Challenge

The synthesis of the pyrazole core involves a condensation between a hydrazine and a 1,3-diketone. The core issue is regioselectivity .[3] The reaction can yield two isomers: the desired Celecoxib (1,5-diarylpyrazole) and the inactive regioisomer (1,3-diarylpyrazole).

Mechanistic Insight

The regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons in the diketone. The trifluoromethyl group (

Experimental Protocol: Regioselective Cyclocondensation

-

Diketo Formation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of NaOMe to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

Condensation: Suspend 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) and the diketone (1.0 eq) in Ethanol (EtOH).

-

Reflux: Heat to reflux (78°C) for 8 hours.

-

Purification: Cool to room temperature. The desired 1,5-isomer precipitates preferentially. Filter and wash with cold EtOH.

-

Validation: Check purity via HPLC. The regioisomer impurity should be <0.5%.

Modern Optimization: Continuous Flow

Recent advancements utilize continuous flow chemistry to handle the hydrazine intermediate safely. A flow reactor allows for the generation of the trifluoromethyl-lithium species and immediate trapping, reducing the risk of handling toxic hydrazines in bulk [3].

Visualization: Regioselectivity Mechanism

Caption: Divergent pathway showing the preferential formation of the 1,5-diarylpyrazole (Celecoxib) over the 1,3-isomer.

Steroidal Backbones: The 16-DPA Gateway

Target API: Dexamethasone / Betamethasone Critical Intermediate: 16-Dehydropregnenolone Acetate (16-DPA)[7][8][9]

The Technical Challenge

Corticosteroids require a complex tetracyclic carbon framework. Total synthesis is economically unfeasible. The industry relies on semi-synthesis starting from plant sterols (Diosgenin).[9] The conversion to 16-DPA is the bottleneck, traditionally requiring harsh oxidative conditions (Chromium VI) which are now environmentally restricted.

Mechanistic Insight

The "Marker Degradation" converts the spiroketal side chain of Diosgenin into the pregnane skeleton.

-

Acetolysis: Breaks the F-ring.

-

Oxidation: Cleaves the E-ring (Critical Step).

-

Hydrolysis: Establishes the 16-en-20-one system.

Green Chemistry Protocol: Cr-Free Oxidation

To eliminate Chromium(VI), a modern protocol uses a Lewis Acid/Peroxide system or ultrasonic activation [4].

-

Acetolysis: Treat Diosgenin with Ac₂O at 200°C (high pressure) to form Pseudodiosgenin diacetate.

-

Green Oxidation: React the intermediate with

and a Molybdenum catalyst (or ultrasonic irradiation) instead of -

Hydrolysis: Reflux in acetic acid to yield 16-DPA.

Data: Yield Comparison (Diosgenin to 16-DPA)

| Method | Oxidant | Yield (%) | Environmental Impact |

| Traditional Marker | 45-50 | High (Toxic Waste) | |

| Ultrasound Assisted | 60 | Moderate | |

| Catalytic Green | 75 | Low |

Visualization: Marker Degradation Pathway

Caption: The Marker Degradation sequence converting plant sapogenins into the universal 16-DPA steroid precursor.

References

- Thermo Fisher Scientific.Noyori Asymmetric Hydrogenation: Mechanism and Industrial Applications.

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

-

Bédard, A. C., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.[6] Journal of Flow Chemistry. Link

-

Chowdhury, P. K., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug.[7][8] Longdom Publishing. Link

-

Xie, B., et al. (2015).[10] Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands.[10] Journal of Guangzhou University.[10] 10[11]

Sources

- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]

- 10. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]

- 11. researchgate.net [researchgate.net]

Leveraging 5-Chloro-2-nitrobenzamide as a Foundational Scaffold for the Discovery of Potent Enzyme Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my objective is to bridge the gap between foundational chemistry and applied biological research. This guide moves beyond simple protocols to provide an in-depth understanding of not just how to conduct experiments, but why specific methodologies are chosen and how to interpret the results with confidence. We will explore the utility of 5-Chloro-2-nitrobenzamide, not as a direct inhibitor, but as a crucial and versatile starting scaffold in medicinal chemistry, with a primary focus on its application in developing inhibitors for the Poly(ADP-ribose) polymerase (PARP) enzyme family—a cornerstone of modern cancer therapy.

Part 1: Understanding the Scaffold: 5-Chloro-2-nitrobenzamide

The utility of a starting molecule in a drug discovery cascade is defined by its physicochemical properties and synthetic tractability. 5-Chloro-2-nitrobenzamide is an exemplar scaffold, possessing functional groups that allow for versatile chemical modifications while maintaining a core structure known for biological activity.[1][2]

The "nitrobenzamide" core is a recurring motif in molecules with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] The chloro and nitro groups are electron-withdrawing, influencing the molecule's reactivity and electronic distribution, which can be pivotal for interactions within an enzyme's active site.

Table 1: Physicochemical Properties of 5-Chloro-2-nitrobenzamide

| Property | Value | Source |

| CAS Number | 40763-96-0 | |

| Molecular Formula | ClC₆H₄(NO₂)CONH₂ | |

| Molecular Weight | 200.58 g/mol | |

| Melting Point | 157-160 °C (lit.) | |

| Appearance | Off-white crystalline powder | [3] |

| SMILES | NC(=O)c1cc(Cl)ccc1=O |

From a synthetic standpoint, this compound is readily accessible. For instance, it can be derived from the selective partial hydrolysis of the nitrile group in 2-chloro-5-nitrobenzonitrile.[4] This accessibility makes it an economical and reliable starting point for building a diverse library of derivative compounds for screening.

Part 2: The Prime Target: PARP Enzymes and the Benzamide Pharmacophore

While the 5-chloro-2-nitrobenzamide scaffold can be used to target various enzymes, its most prominent success has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6]

The Critical Role of PARP in DNA Repair